N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-5-7-16(8-6-15)20-18(23)14-21-13-17(9-10-19(21)24)27(25,26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAIXNHIRZGRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine sulfonyl intermediate: This step involves the sulfonylation of piperidine using a sulfonyl chloride reagent under basic conditions.
Synthesis of the dihydropyridinone moiety: This can be achieved through a cyclization reaction involving appropriate precursors.
Coupling of intermediates: The final step involves coupling the piperidine sulfonyl intermediate with the dihydropyridinone moiety under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analysis
Key Structural Features:
- Core Acetamide Scaffold : Common to all analogs, enabling hydrogen bonding via the amide group.
- Substituent Variations: Aromatic Ring: The target compound’s 4-methylphenyl group contrasts with the 4-fluorophenyl in analogs like N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (). Fluorine’s electronegativity may enhance metabolic stability, whereas methyl improves hydrophobicity . Heterocyclic Moieties: The piperidine-sulfonyl group distinguishes the target from compounds with thiadiazole (e.g., FOE 5043; ) or oxadiazole rings ().
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Metabolic Stability : Fluorine in analogs (e.g., ) may slow oxidative metabolism via cytochrome P450 enzymes, whereas the methyl group in the target could accelerate it .
Biological Activity
N-(4-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, also known by its CAS number 1357805-30-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H23N3O4S, with a molecular weight of 389.5 g/mol. Its structure features a piperidine sulfonyl group and a dihydropyridinone moiety, which are critical for its biological interactions.
The compound's mechanism of action is primarily based on its ability to interact with various biological targets:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways involved in neurological disorders.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | Moderate activity |
| Bacillus subtilis | Moderate activity |
These results indicate that the compound may serve as a promising candidate for developing new antibacterial agents.
Anti-inflammatory and Analgesic Properties
The compound exhibits anti-inflammatory and analgesic effects, which are significant for treating pain and inflammatory conditions. Its structural components allow it to interact effectively with inflammatory pathways, potentially leading to therapeutic benefits in conditions like arthritis or chronic pain syndromes.
Case Studies and Research Findings
Several research studies have focused on the biological activity of compounds similar to this compound. For example:
- Study on Enzyme Inhibition : A study reported that derivatives similar to this compound displayed strong inhibitory activity against AChE and urease, indicating potential applications in treating neurodegenerative diseases and metabolic disorders .
- Antimicrobial Evaluation : Another study highlighted that compounds with piperidine moieties exhibited promising antimicrobial activities against pathogens like Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperidine structure could enhance efficacy .
- Pharmacological Screening : A comprehensive pharmacological screening revealed that compounds bearing the piperidine nucleus are associated with various bioactivities including anesthetic effects and glucose regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
